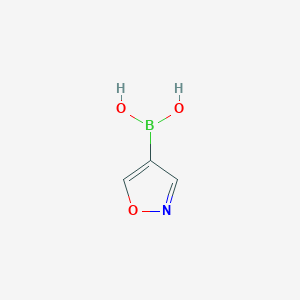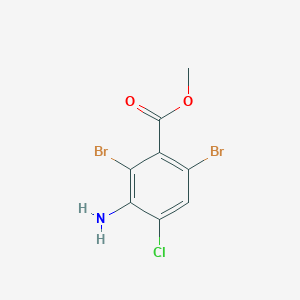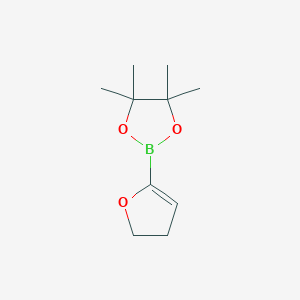![molecular formula C18H19NO4 B1393647 3'-((tert-Butoxycarbonyl)amino)-[1,1'-Biphenyl]-4-carbonsäure CAS No. 904086-02-8](/img/structure/B1393647.png)
3'-((tert-Butoxycarbonyl)amino)-[1,1'-Biphenyl]-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of amino acids that are protected by tert-butyloxycarbonyl (Boc) groups .
Synthesis Analysis
The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs), which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis of Boc-AAILs involves the neutralization of [emim] [OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of “3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid” is characterized by the presence of a biphenyl group, a carboxylic acid group, and an amino group that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
The Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Wissenschaftliche Forschungsanwendungen
Synthese von Tetracyclin-Derivaten
Die tert-Butoxycarbonyl (Boc)-Gruppe wird üblicherweise als Schutzgruppe für Aminosäuren bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Eine solche Anwendung besteht in der Synthese von Tetracyclin-Derivaten, wo sie als Kreuzkupplungsbauteil dient .
Alkylierungsreagenz
Als Boc-geschützte Aminosäure kann 3’-(Boc-Amino)-biphenyl-4-carbonsäure als Alkylierungsreagenz verwendet werden. Diese Anwendung ist entscheidend bei der Synthese von Verbindungen wie Benzydamin-Analoga, die Aktivatoren für lösliche Guanylatcyclase sind .
3. Entschützung von Aminosäuren und Peptiden Die Boc-Gruppe wird auch zum Schutz von Aminosäuren und Peptiden bei Hochtemperatur-Entschützungsprozessen verwendet. Es wurde eine Methode unter Verwendung einer thermisch stabilen ionischen Flüssigkeit für die Hochtemperatur-Boc-Entschützung von Aminosäuren und Peptiden beschrieben .
Dipeptidsynthese
Geschützte Aminosäure-Ionenflüssigkeiten, die von Boc-geschützten Aminosäuren abgeleitet sind, wurden als Ausgangsmaterialien in der Dipeptidsynthese mit üblicherweise verwendeten Kupplungsreagenzien verwendet .
Organische Synthese
Das Vorhandensein der Boc-Gruppe in Aminosäure-Ionenflüssigkeiten (AAILs) ist für die organische Synthese aufgrund ihrer vielfältigen reaktiven Gruppen unerlässlich. Die tert-Butyloxycarbonyl-geschützten Aminosäuren (Boc-AAILs) sind besonders nützlich, um die Anwendbarkeit von AAILs in der organischen Synthese zu erweitern .
Wirkmechanismus
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
The compound is a Boc-protected amino acid derivative . The Boc group serves as a protecting group for the amino function during peptide synthesis . It prevents unwanted reactions with the amino group, allowing for selective reactions to occur at other sites on the molecule . The Boc group can be removed under acidic conditions, revealing the free amino group .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . The Boc group protects the amino function during the coupling reaction, preventing unwanted side reactions . After the coupling reaction, the Boc group can be removed to reveal the free amino group, allowing for further reactions to occur .
Pharmacokinetics
Boc-protected amino acids are generally stable and can be stored at room temperature .
Result of Action
The compound is used as a starting material in dipeptide synthesis . The resulting dipeptides can have various biological activities depending on their amino acid sequence. The use of Boc-protected amino acids like this compound allows for the synthesis of dipeptides in satisfactory yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment can influence the compound’s stability and reactivity. Additionally, the compound’s solubility can be affected by the solvent used . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Eigenschaften
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEPMXWZNSSFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683418 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904086-02-8 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)


![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)


![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)
